molecular formula C24H28N2O2 B3575287 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE

1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE

Cat. No.: B3575287
M. Wt: 376.5 g/mol
InChI Key: ROTBPERZHFPRPH-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(naphthalen-2-yl)methyl]piperazine is a piperazine derivative featuring two aromatic substituents: a 3,4-dimethoxyphenyl group and a naphthalen-2-yl group, both attached via methylene bridges to the piperazine core. The 3,4-dimethoxy substitution on the phenyl ring introduces electron-donating methoxy groups, which may enhance solubility and influence receptor-binding interactions.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-27-23-10-8-20(16-24(23)28-2)18-26-13-11-25(12-14-26)17-19-7-9-21-5-3-4-6-22(21)15-19/h3-10,15-16H,11-14,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTBPERZHFPRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE typically involves a multi-step process. One common method starts with the preparation of the 3,4-dimethoxyphenylmethyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently reacted with naphthalen-2-ylmethyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Piperazine Derivatives

Compound Name Substituents (R1, R2) Molecular Weight LogP (Predicted) Key Functional Groups Yield (%) Purity (%)
Target Compound 3,4-Dimethoxyphenyl, Naphthalen-2-yl 376.5 (calc.) ~4.2 Methoxy, methylene bridges N/A N/A
1-(Cyclohexylmethyl)-4-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]piperazine Cyclohexylmethyl, Naphthylbutenyl 363.2 ~5.1 Aliphatic chain, double bond 53 95
1-[(4-Methylphenyl)methyl]-4-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]piperazine 4-Methylphenyl, Naphthylbutenyl 371.2 ~4.8 Methylphenyl, double bond 16 N/A
1-(Diphenylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine Diphenylmethyl, 4-Methoxyphenylsulfonyl 424.5 ~3.5 Sulfonyl, diphenylmethyl N/A N/A
1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine 2-Naphthylsulfonyl, Cinnamyl 392.5 ~3.8 Sulfonyl, propenyl N/A N/A

Key Observations:

  • Lipophilicity: The target compound’s methoxy groups reduce logP compared to RA [3,2] (cyclohexylmethyl/naphthylbutenyl), which has a higher logP due to its aliphatic chain. However, the naphthalen-2-yl group increases hydrophobicity relative to sulfonyl-containing analogs (e.g., ).
  • Synthetic Efficiency: Yields for RA [3,2] (53%) and RA [3,4] (16%) suggest that bulkier substituents (e.g., naphthylbutenyl) or steric hindrance reduce reaction efficiency .

Pharmacological and Regulatory Considerations

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): A regulated serotonergic agent (Schedule C) . However, the naphthalen-2-yl group may confer distinct receptor-binding profiles compared to TFMPP’s trifluoromethylphenyl group.
  • Sulfonyl vs. Methylene Linkers: Sulfonyl-containing analogs (e.g., ) exhibit lower logP values, implying better aqueous solubility but reduced blood-brain barrier penetration compared to the target compound’s methylene-linked substituents.

Functional Group Impact on Bioactivity

  • Methoxy Groups: The 3,4-dimethoxy substitution may enhance interactions with serotonin receptors (e.g., 5-HT2A) due to electron-donating effects, analogous to hallucinogenic compounds .
  • Naphthalen-2-yl Group: This moiety’s planar structure could promote π-π stacking with aromatic residues in receptor binding sites, a feature absent in RA [3,4]’s 4-methylphenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE

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